ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate chemical properties
ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate
Introduction: The Imidazole Scaffold in Modern Chemistry
The imidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its unique electronic properties, amphoteric nature, and capacity for hydrogen bonding make it a versatile scaffold in drug design.[3][4] This guide focuses on a specific, highly functionalized derivative: Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate (CAS No. 77335-93-4). We will provide an in-depth exploration of its core chemical properties, from synthesis and reactivity to its spectroscopic signature. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this valuable molecular entity.
Core Molecular Structure and Physicochemical Properties
Understanding the fundamental physical and chemical characteristics of a compound is the first step in its rational application in research and development.
Structural and General Data
The key identifying information and physicochemical properties for Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 77335-93-4 | [5][6] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [5][6][7] |
| Molecular Weight | 230.26 g/mol | [5][6][7] |
| Appearance | Off-white to yellow crystalline powder (Predicted) | [8] |
| Melting Point | Data not available. Similar structures, like ethyl 5-methyl-1H-imidazole-4-carboxylate, melt at 204-206 °C.[8][9] | N/A |
| Solubility | Soluble in polar organic solvents like ethanol, DMSO, and DMF. Limited solubility in water.[2][3] | N/A |
| IUPAC Name | ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate | N/A |
Synthesis and Mechanistic Insight
The construction of the polysubstituted imidazole core is a classic challenge in organic chemistry. The most efficient methods are often multi-component reactions, which offer high atom economy and rapid access to molecular complexity.
Recommended Synthetic Approach: The Radziszewski Reaction
The Debus-Radziszewski imidazole synthesis is a powerful and versatile method for preparing substituted imidazoles.[10][11] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[12] This one-pot process is attractive for its operational simplicity and its ability to incorporate three distinct components into the final heterocyclic product.[13]
For the target molecule, Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate , the logical precursors for a Radziszewski-type synthesis are:
-
1,2-Dicarbonyl: Ethyl 2,3-dioxobutanoate
-
Aldehyde: Benzaldehyde
-
Ammonia Source: Ammonium acetate
The reaction proceeds by first forming a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring after cyclization and aromatization.[14] The use of ammonium acetate is particularly advantageous as it serves as both the ammonia donor and a mild acidic catalyst to facilitate the condensation steps.[15]
Caption: Proposed Radziszewski synthesis workflow.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established Radziszewski reaction methodologies.[15]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glacial acetic acid (30 mL).
-
Reagent Addition: Add ethyl 2,3-dioxobutanoate (10 mmol, 1 eq.), benzaldehyde (10 mmol, 1 eq.), and ammonium acetate (20 mmol, 2 eq.).
-
Scientist's Note: Acetic acid serves as a polar protic solvent that facilitates the dissolution of reagents and the proton transfer steps inherent in the mechanism. An excess of ammonium acetate ensures a sufficient supply of ammonia for the condensation.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with stirring.
-
Neutralization & Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). The crude product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 20 mL), and dry under vacuum.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate.
Spectroscopic and Analytical Profile
Structural elucidation is paramount. The following section details the expected spectroscopic data for verifying the identity and purity of the title compound.
Spectroscopic Data Summary
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Imidazole N-H | ~12.0 - 13.0 ppm (broad singlet) |
| Phenyl C-H (aromatic) | ~7.4 - 7.8 ppm (multiplet) | |
| Ethyl -O-CH₂ - | ~4.3 ppm (quartet, J ≈ 7.1 Hz) | |
| Imidazole CH₃ | ~2.5 ppm (singlet) | |
| Ethyl -CH₂-CH₃ | ~1.3 ppm (triplet, J ≈ 7.1 Hz) | |
| ¹³C NMR | Ester C =O | ~165 ppm |
| Imidazole C2, C4, C5 | ~148, 135, 125 ppm (approximate) | |
| Phenyl C (aromatic) | ~128 - 130 ppm | |
| Ethyl -O-C H₂- | ~60 ppm | |
| Ethyl -C H₃ | ~14 ppm | |
| Imidazole -C H₃ | ~12 ppm | |
| FT-IR | N-H Stretch (imidazole) | 3100 - 3300 cm⁻¹ (broad) |
| C-H Stretch (aromatic) | ~3050 cm⁻¹ | |
| C-H Stretch (aliphatic) | 2850 - 2980 cm⁻¹ | |
| C=O Stretch (ester) | ~1710 cm⁻¹ | |
| C=N & C=C Stretch | 1500 - 1620 cm⁻¹ | |
| Mass Spec | [M+H]⁺ | m/z 231.1128 (Calculated) |
Protocol: Analytical Characterization
-
Sample Preparation: Dissolve a small amount of the purified product in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a KBr pellet or a thin film for FT-IR analysis.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Confirm the presence of all expected peaks, their multiplicities, and integrations.
-
Infrared Spectroscopy: Obtain the FT-IR spectrum and identify the key functional group vibrations, paying close attention to the N-H, C=O, and aromatic C=C stretching frequencies.
-
Mass Spectrometry: Perform high-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition, matching the observed m/z to the calculated value for C₁₃H₁₄N₂O₂.
Reactivity and Derivatization Potential
The true value of a scaffold lies in its potential for chemical modification. Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate possesses several reactive sites that can be exploited for the synthesis of new analogues in drug discovery programs.
Key Reactive Sites
-
Imidazole Nitrogen (N-1): The N-H proton is acidic (pKa ≈ 14) and can be deprotonated by a suitable base, allowing for subsequent N-alkylation or N-acylation.[17][18] This is a primary site for introducing diversity.
-
Imidazole Nitrogen (N-3): The lone pair on the sp²-hybridized nitrogen is basic, allowing the molecule to form salts with acids.[2]
-
Ester Carbonyl: The ester moiety is susceptible to nucleophilic attack. It can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or converted directly into amides or hydrazides by reacting with amines or hydrazine, respectively.[19] This transformation is critical for modulating solubility and creating new interaction points for biological targets.
Caption: Key reactivity pathways for chemical modification.
Significance in Medicinal Chemistry and Drug Development
The imidazole nucleus is a bioisostere for other functional groups and is present in naturally occurring molecules like the amino acid histidine.[20] This structural feature allows imidazole-containing compounds to participate in crucial biological interactions. Derivatives of substituted imidazoles have demonstrated a vast range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[2][4]
The title compound, Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate, serves as an excellent starting point for building compound libraries.
-
The 2-phenyl group can be modified to explore structure-activity relationships (SAR) related to aromatic interactions.
-
The 5-methyl group provides a specific substitution pattern that can influence binding orientation and metabolic stability.
-
The 4-carboxylate ester is a versatile handle for derivatization, allowing for the introduction of polar groups to enhance solubility or amide functionalities to form key hydrogen bonds with protein targets.[19] For example, similar imidazole carboxylates are key intermediates in the synthesis of major drugs like the antihypertensive agent Olmesartan.[21]
Conclusion
Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate is a highly functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is readily achievable through robust multi-component reactions like the Radziszewski synthesis. Its well-defined reactive sites—the imidazole nitrogen and the ethyl ester—provide chemists with reliable handles for creating diverse libraries of novel compounds for biological screening. A thorough understanding of its chemical properties, as outlined in this guide, is essential for unlocking its full potential in the pursuit of new therapeutic agents.
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